

Lauroyl-L-carnitine Chloride: A Technical Guide on Structure and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lauroylcarnitine chloride*

Cat. No.: *B151927*

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Introduction

Lauroyl-L-carnitine chloride is a synthetic acylcarnitine, a derivative of the naturally occurring amino acid L-carnitine. Structurally, it is the ester of lauric acid and L-carnitine, presented as a chloride salt. This compound has garnered significant interest in the scientific community for its dual role as a surfactant and a biologically active molecule. Its primary functions include acting as a permeation enhancer for poorly absorbed drugs and participating in fatty acid metabolism. This technical guide provides an in-depth overview of the chemical structure and multifaceted biological activities of Lauroyl-L-carnitine chloride, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Chemical Structure and Properties

Lauroyl-L-carnitine chloride is a quaternary ammonium compound. The molecule consists of a 12-carbon lauroyl chain esterified to the hydroxyl group of the L-carnitine backbone. The positive charge on the quaternary nitrogen is balanced by a chloride anion.

Property	Value	Source
IUPAC Name	[(2R)-3-carboxy-2-(dodecanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride	[1]
Synonyms	L-Lauroylcarnitine chloride, C12:0 Carnitine, CAR 12:0	[2]
CAS Number	6919-91-1	[1]
Molecular Formula	C ₁₉ H ₃₈ ClNO ₄	[3]
Molecular Weight	379.96 g/mol	[3]
SMILES	CCCCCCCCCCCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C.[Cl-]	[1]
Appearance	White to off-white powder or crystals	[4]
Solubility	Soluble in DMSO (up to 50 mg/mL) and ethanol. Slightly soluble in water and methanol.	[5]

Biological Activity

The biological activities of Lauroyl-L-carnitine chloride are primarily centered around two key areas: its function as a permeability enhancer for intestinal absorption and its role in cellular fatty acid metabolism.

Permeability Enhancement

Lauroyl-L-carnitine chloride acts as a potent intestinal permeation enhancer, increasing the absorption of hydrophilic and poorly permeable compounds across the intestinal epithelium.[6] This effect is primarily attributed to its surfactant properties and its ability to modulate the integrity of tight junctions between epithelial cells.

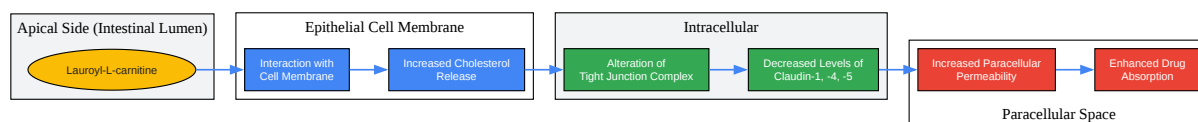
Mechanism of Action:

The primary mechanism by which Lauroyl-L-carnitine chloride enhances paracellular transport involves the disruption of tight junction integrity.[5] Studies on Caco-2 cell monolayers, a widely used in vitro model for the intestinal barrier, have shown that Lauroyl-L-carnitine chloride induces a concentration-dependent decrease in Transepithelial Electrical Resistance (TEER), a reliable indicator of tight junction tightness.[5] This is accompanied by an increased flux of paracellular markers such as Lucifer Yellow and fluorescein isothiocyanate-dextran (FD-40).[5] [6]

The molecular mechanism involves the alteration of tight junction protein expression and localization. Specifically, treatment with lauroylcarnitine has been shown to decrease the protein levels of claudin-1, claudin-4, and claudin-5.[5] This effect is potentially linked to the ability of acylcarnitines to increase cholesterol release from the plasma membrane, suggesting that alterations in membrane lipid composition may trigger changes in tight junction protein complexes.[5]

Quantitative Data on Permeability Enhancement in Caco-2 Cells:

Parameter	Concentration	Effect	Source
TEER Reduction	Not explicitly quantified, but a decrease was observed.	Incubation for 1 hour with lauroylcarnitine led to a decrease in TEER values.	[5]
FD-40 Flux	Not explicitly quantified, but an increase was observed.	An increase in FD-40 flux was observed after a 1-hour incubation with lauroylcarnitine.	[5]
Protein Level Changes	Not explicitly quantified, but a decrease was observed.	Decreased protein levels of claudin-1, -4, and -5.	[5]



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Proposed mechanism of Lauroyl-L-carnitine chloride as a permeability enhancer.

Role in Fatty Acid Metabolism

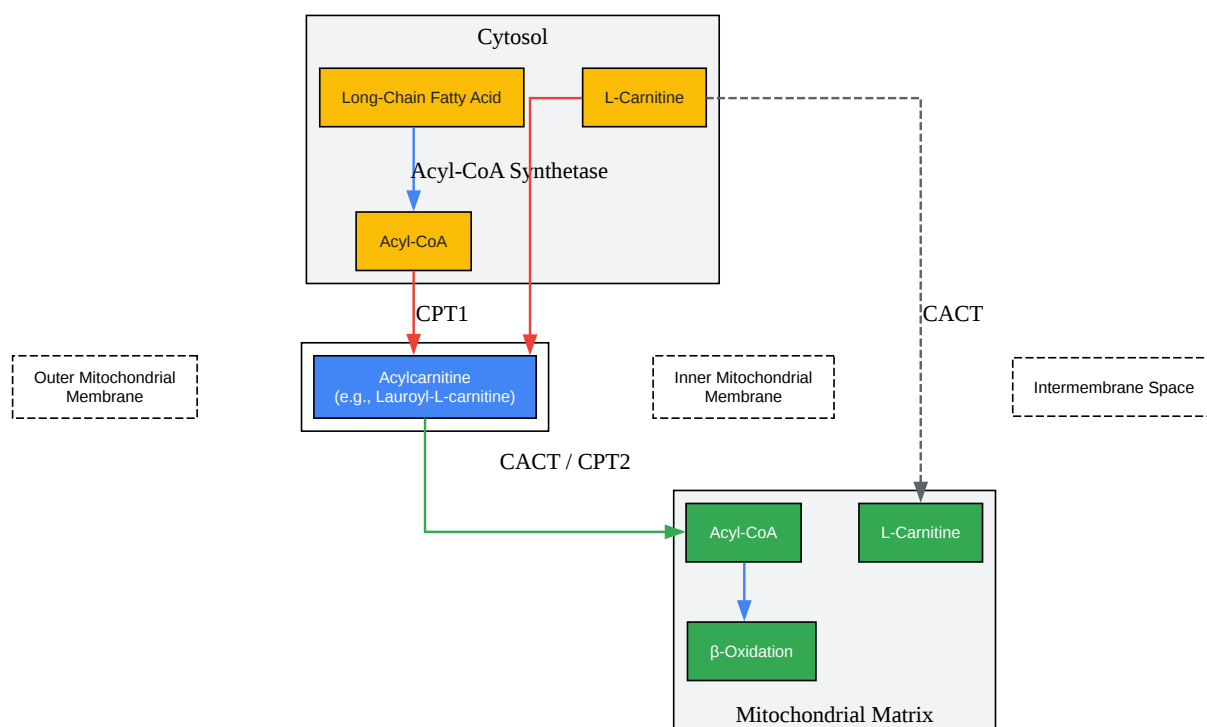
As an acylcarnitine, Lauroyl-L-carnitine is intrinsically linked to the metabolism of fatty acids. L-carnitine and its acyl esters are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β -oxidation to produce energy. This transport mechanism is known as the carnitine shuttle.

The Carnitine Shuttle:

Long-chain fatty acids are first activated to their coenzyme A (CoA) esters in the cytoplasm. However, the inner mitochondrial membrane is impermeable to acyl-CoA. The carnitine shuttle facilitates their transport through a series of enzymatic steps:

- **CPT1 (Carnitine Palmitoyltransferase I):** Located on the outer mitochondrial membrane, this enzyme catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine (like Lauroyl-L-carnitine).
- **CACT (Carnitine-Acylcarnitine Translocase):** This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitine into the mitochondrial matrix in exchange for a free carnitine molecule.
- **CPT2 (Carnitine Palmitoyltransferase II):** Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, transferring the acyl group from acylcarnitine back to CoA, regenerating acyl-CoA within the mitochondria and releasing free L-carnitine.

The resulting acyl-CoA in the mitochondrial matrix can then enter the β -oxidation pathway.



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The role of acylcarnitines like Lauroyl-L-carnitine in the carnitine shuttle.

Experimental Protocols

Caco-2 Permeability Assay

This protocol outlines the general steps to assess the effect of Lauroyl-L-carnitine chloride on the permeability of a model compound across a Caco-2 cell monolayer.

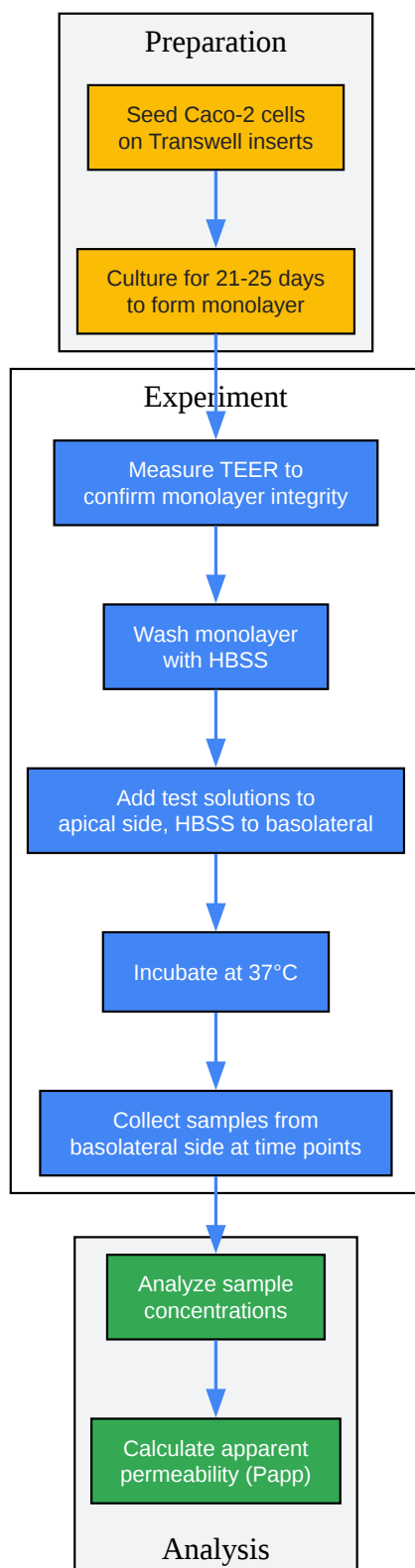
Materials:

- Caco-2 cells
- 24-well Transwell® inserts (0.4 µm pore size) and companion plates
- Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
- Hanks' Balanced Salt Solution (HBSS) with Ca^{2+} and Mg^{2+} , buffered with HEPES to pH 7.4
- Lauroyl-L-carnitine chloride stock solution (e.g., in DMSO)
- Model poorly permeable compound (e.g., Lucifer Yellow or FD-40)
- Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes
- Plate reader for fluorescence or other detection method

Methodology:

- Cell Culture:
 - Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
 - Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
- Monolayer Integrity Assessment:
 - Before the experiment, measure the TEER of each well. Monolayers with TEER values above a predetermined threshold (e.g., $250 \Omega \cdot \text{cm}^2$) are considered suitable for the experiment.
- Permeability Experiment:
 - Wash the apical and basolateral compartments of the Transwell® inserts twice with pre-warmed HBSS.

- Prepare the transport buffer (HBSS) containing the model compound at a known concentration.
- Prepare the test solutions by adding different concentrations of Lauroyl-L-carnitine chloride to the transport buffer containing the model compound. Include a control group without Lauroyl-L-carnitine chloride.
- Add the test solutions to the apical compartment and fresh transport buffer to the basolateral compartment.
- Incubate the plates at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.
- At the end of the experiment, collect samples from the apical compartment.
- Sample Analysis:
 - Analyze the concentration of the model compound in the collected samples using an appropriate analytical method (e.g., fluorescence spectrophotometry for Lucifer Yellow).
- Data Analysis:
 - Calculate the apparent permeability coefficient (P_{app}) for the model compound in the presence and absence of Lauroyl-L-carnitine chloride.



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Workflow for Caco-2 permeability assay.

Western Blot for Tight Junction Proteins

This protocol describes the general steps for assessing the effect of Lauroyl-L-carnitine chloride on the expression levels of tight junction proteins like claudins.

Materials:

- Caco-2 cells cultured in 6-well plates
- Lauroyl-L-carnitine chloride
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- Western blotting apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against claudin-1, claudin-4, claudin-5, and a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Methodology:

- Cell Treatment:
 - Culture Caco-2 cells in 6-well plates until confluent.

- Treat the cells with different concentrations of Lauroyl-L-carnitine chloride for a specified duration (e.g., 1 hour). Include an untreated control.
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with RIPA buffer and collect the lysate.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each sample using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein samples to the same concentration and prepare them for loading.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again and apply ECL substrate.
- Imaging and Analysis:
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Conclusion

Lauroyl-L-carnitine chloride is a molecule with significant potential in pharmaceutical and biological research. Its well-characterized ability to enhance the permeability of intestinal epithelia makes it a valuable tool for improving the oral bioavailability of certain drugs. The mechanism of action, involving the modulation of tight junction proteins, provides a clear target for further investigation and optimization. Furthermore, its inherent role in fatty acid metabolism through the carnitine shuttle underscores its physiological relevance. The experimental protocols provided in this guide offer a framework for researchers to investigate and harness the properties of Lauroyl-L-carnitine chloride in their respective fields. Further research into its long-term safety and the precise signaling pathways it affects will be crucial for its potential therapeutic applications.

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